molecular formula C15H14N2OS B12185778 3-Benzoyl-1-(o-tolyl)-2-thiourea CAS No. 4949-88-6

3-Benzoyl-1-(o-tolyl)-2-thiourea

Cat. No.: B12185778
CAS No.: 4949-88-6
M. Wt: 270.4 g/mol
InChI Key: LTGMLAWCHYYTCQ-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(2-methylphenyl)thiourea is an organosulfur compound with the molecular formula C15H14N2OS. It is a derivative of thiourea, where the hydrogen atoms are replaced by a benzoyl group and a 2-methylphenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzoyl-3-(2-methylphenyl)thiourea can be synthesized through the reaction of benzoyl chloride with 2-methylphenylthiourea in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like acetone or methanol under reflux conditions .

Industrial Production Methods

Industrial production of 1-benzoyl-3-(2-methylphenyl)thiourea involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

1-Benzoyl-3-(2-methylphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzoylthiourea derivatives, including 3-benzoyl-1-(o-tolyl)-2-thiourea. These compounds have shown effectiveness against various bacteria and fungi. For instance, derivatives with fluorine substitutions have demonstrated enhanced antibacterial activity against Escherichia coli and antifungal effects against Candida albicans . The mechanism involves the inhibition of bacterial DNA gyrase, which is crucial for bacterial replication .

Anticancer Properties
Research indicates that certain thiourea derivatives exhibit significant antiproliferative effects against cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer). These compounds are believed to inhibit critical pathways involved in tumor growth, making them potential candidates for cancer therapy . The introduction of specific substituents on the thiourea scaffold can enhance these anticancer activities.

Enzyme Inhibition
Thioureas have been studied for their role as enzyme inhibitors. For example, they can act as urease inhibitors, which are important in treating conditions like kidney stones and urinary tract infections . The structural modifications of thioureas can lead to improved inhibition efficiency.

Agricultural Applications

Pesticidal Activity
Benzoylthioureas are being explored as potential pesticides due to their low toxicity and high selectivity towards target pests. The compound this compound has shown promise in suppressing pest growth while being safe for non-target organisms . Research has focused on its efficacy as a fungicide and insecticide, with studies indicating that it can disrupt the normal growth patterns of pests .

Plant Growth Regulators
Thiourea compounds are also investigated for their role as plant growth regulators. They can enhance plant growth and resistance to environmental stressors, thereby improving crop yields . The application of such compounds in agriculture aligns with sustainable practices aimed at reducing chemical inputs.

Materials Science

Coordination Complexes
The formation of coordination complexes with metals using thiourea derivatives has been a significant area of research. These complexes are utilized in catalysis and materials development due to their unique properties . For instance, complexes formed with nickel and copper have shown potential in various catalytic reactions, enhancing the efficiency of chemical processes.

Polymeric Applications
Thiourea derivatives are also being explored for their use in polymer science. They exhibit properties that make them suitable as flame retardants and thermal stabilizers in polymer formulations . The incorporation of these compounds can improve the fire resistance and durability of materials.

Case Studies

Study Title Findings Application Area
Antimicrobial Activity of Benzoylthiourea DerivativesShowed significant antibacterial effects against E. coli; MIC values were recorded at low concentrationsMedicinal Chemistry
Synthesis of Thiourea ComplexesDeveloped new coordination complexes with nickel; demonstrated catalytic activityMaterials Science
Evaluation as Plant Growth RegulatorsEnhanced growth rates in treated plants; low toxicity observedAgricultural Science

Mechanism of Action

The mechanism of action of 1-benzoyl-3-(2-methylphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzoyl-3-(2-methylphenyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2-methylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Biological Activity

3-Benzoyl-1-(o-tolyl)-2-thiourea is a thiourea derivative that has attracted attention due to its diverse biological activities. This compound is characterized by the presence of a benzoyl group and an ortho-tolyl substituent, contributing to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C11_{11}H12_{12}N2_2OS
  • Molecular Weight : 220.29 g/mol

The compound features a thiourea functional group, which consists of a carbonyl group (from the benzoyl) and a sulfur atom bonded to nitrogen. This structural configuration is crucial for its biological activity.

Biological Activities

Research has demonstrated that thiourea derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Properties : The compound shows significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. It has been tested alongside standard antibiotics, demonstrating comparable efficacy in inhibiting bacterial growth .
  • Anticancer Activity : Studies have indicated that this compound possesses cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis, as evidenced by morphological changes in treated cells and alterations in key apoptotic markers .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as DNA gyrase and topoisomerase IV, which are crucial targets in cancer therapy due to their role in DNA replication and repair .

Antimicrobial Activity

In a study comparing various thiourea derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 100 μg/mL against Staphylococcus aureus and Escherichia coli. This demonstrates its potential as an antimicrobial agent, particularly in the context of increasing antibiotic resistance .

Cytotoxicity Studies

A detailed cytotoxicity assessment revealed that this compound significantly reduced cell viability in human cancer cell lines (e.g., HeLa and MCF-7). The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating potent anticancer properties .

Comparison with Related Compounds

To understand the specificity of biological activity associated with this compound, it is useful to compare it with other structurally similar thioureas:

Compound NameStructure FeaturesUnique Aspects
1-Benzoyl-3-methylthioureaContains a methyl group instead of an ortho-tolylExhibits different biological activity profiles
1-(4-Fluorobenzoyl)-3-methylthioureaFluorine substitution on the benzoyl groupEnhanced antimicrobial activity due to fluorine's electron-withdrawing effect
1-Benzoyl-3-(4-chlorophenyl)thioureaChlorine substitution on the phenyl ringPotentially increased lipophilicity affecting bioavailability

Properties

CAS No.

4949-88-6

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

N-[(2-methylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C15H14N2OS/c1-11-7-5-6-10-13(11)16-15(19)17-14(18)12-8-3-2-4-9-12/h2-10H,1H3,(H2,16,17,18,19)

InChI Key

LTGMLAWCHYYTCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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